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molecular formula C10H14N2O2 B8572910 2-(Ethyl-methyl-amino)-6-methyl-isonicotinic acid

2-(Ethyl-methyl-amino)-6-methyl-isonicotinic acid

Cat. No. B8572910
M. Wt: 194.23 g/mol
InChI Key: HCJNUSBGNKJUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592460B2

Procedure details

To a solution of 2-(ethyl-methyl-amino)-6-methyl-isonicotinic acid (2.03 g, 8.80 mmol) and DIPEA (3.41 g, 26.4 mmol) in DMF (80 mL) is added PyBOP (5.00 g, 9.61 mmol) at 0° C. The mixture is stirred for 15 min before 0.5 M NH3 in dioxane (52 mL) is added. Stirring is continued at rt for 2 h before the mixture is again cooled to 0° C. Pyridine (4.35 g, 44.8 mmol) followed by trifluoroacetic anhydride (9.29 g, 44.2 mmol) is carefully added and the reaction mixture is stirred for 2 h while warming to rt. The mixture is then stirred at 70° C. for 15 h, cooled to rt, diluted with DCM and washed with 10% aq. citric acid solution followed by sat. aq. Na2CO3-solution. The org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 2-(ethyl-methyl-amino)-6-methyl-isonicotinonitrile (257 mg) as a pale yellow oil; LC-MS: tR=0.58 min, [M+1]+=176.09.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Quantity
9.29 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH3:14])[C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:7](O)=O)[CH3:2].CC[N:17](C(C)C)C(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.N.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>CN(C=O)C.O1CCOCC1.C(Cl)Cl>[CH2:1]([N:3]([CH3:14])[C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:7]#[N:17])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
C(C)N(C=1C=C(C(=O)O)C=C(N1)C)C
Name
Quantity
3.41 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
52 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
4.35 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
9.29 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is carefully added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to rt
STIRRING
Type
STIRRING
Details
The mixture is then stirred at 70° C. for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
washed with 10% aq. citric acid solution
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 4:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C=1C=C(C#N)C=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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